1,2-Bis(dimethoxyphosphoryl)benzene

Beschreibung

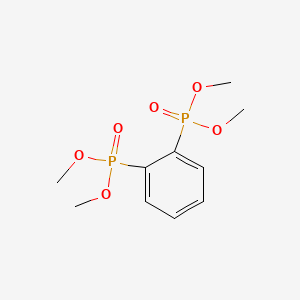

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-bis(dimethoxyphosphoryl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O6P2/c1-13-17(11,14-2)9-7-5-6-8-10(9)18(12,15-3)16-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKTVDDATWNXSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(C1=CC=CC=C1P(=O)(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369772 | |

| Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15104-46-8 | |

| Record name | 1,2-bis(dimethoxyphosphoryl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,2 Bis Dimethoxyphosphoryl Benzene and Its Derivatives

Reductive Conversion to 1,2-Bis(phosphino)benzene (B50889) and its Alkylated Species

A key application of 1,2-bis(dimethoxyphosphoryl)benzene is its reduction to 1,2-bis(phosphino)benzene. researchgate.net This transformation can be achieved in high yield (around 83%) using a reducing agent prepared from lithium aluminum hydride and trimethylsilyl (B98337) chloride in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netacs.org

Furthermore, 1,2-bis(phosphino)benzene can be readily converted into various alkylated derivatives. researchgate.net Through deprotonation followed by alkylation, compounds such as 1,2-bis(methylphosphino)benzene, 1,2-bis(dimethylphosphino)benzene (B13769265), and 1,2-bis(2-propylphosphino)benzene can be synthesized in high yields. researchgate.netacs.org For instance, the reaction with methyl iodide can produce a mixture of meso and dl isomers of 1,2-bis(methylphosphino)benzene in 83% yield. This can be further alkylated to 1,2-bis(dimethylphosphino)benzene in 90% yield.

Synthesis of Dichlorophosphino-Substituted Benzene (B151609) Precursors

While direct conversion from this compound is not the primary route, the related 1,2-bis(phosphino)benzene is a crucial precursor for dichlorophosphino-substituted benzenes. The chlorination of 1,2-bis(phosphino)benzene with phosphorus pentachloride (PCl₅) yields 1,2-bis(dichlorophosphino)benzene (B1587436) with high efficiency (93% yield). researchgate.net This method has been extended to synthesize more complex derivatives like 1,2,4-tris(dichlorophosphino)benzene and 1,2,4,5-tetrakis(dichlorophosphino)benzene in yields of 89% and 91%, respectively. researchgate.net These dichlorophosphino compounds are valuable starting materials for creating binuclear complexes and coordination polymers. researchgate.net

Broader Synthetic Contexts of Organophosphorus Benzene Derivatives

Photo-Arbuzov Reactions for Introducing Phosphorus Atoms in Benzene

The Michaelis-Arbuzov reaction, a cornerstone in organophosphorus chemistry, traditionally involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a phosphonate (B1237965). organic-chemistry.org However, the classical thermal conditions are often unsuitable for aryl halides. The photo-Arbuzov reaction is a modern variation that overcomes this limitation by using light to facilitate the formation of a carbon-phosphorus bond on an aromatic ring under mild, often metal-free conditions. e-bookshelf.deyoutube.com

This method is predicated on the photo-induced generation of an aryl radical from an aryl halide precursor. This highly reactive radical intermediate is then trapped by a trivalent phosphorus reagent, such as trimethyl phosphite, to form a phosphoranyl radical, which subsequently collapses to the stable pentavalent aryl phosphonate. e-bookshelf.de

Two primary approaches for the photo-Arbuzov reaction have been developed:

UV-Induced Reaction: This method involves the direct irradiation of a solution of the aryl halide and phosphite with UV light. It proceeds without the need for catalysts or additives, offering a clean reaction profile. youtube.com

Visible-Light-Promoted Reaction: To avoid the use of high-energy UV radiation, which can be detrimental to sensitive functional groups, visible-light photocatalysis is employed. A photocatalyst, such as Rhodamine 6G, absorbs blue light and initiates the formation of the aryl radical from the aryl halide. e-bookshelf.de

The mild conditions of the photo-Arbuzov reaction make it compatible with complex and sensitive molecules. e-bookshelf.de For the synthesis of this compound, a proposed pathway would involve the double photo-Arbuzov reaction of a 1,2-dihalobenzene, such as 1,2-dibromobenzene, with an excess of trimethyl phosphite.

Table 1: Representative Examples of Photo-Arbuzov Reactions

| Aryl Halide | Phosphite | Light Source/Catalyst | Yield (%) | Reference |

| 4-Bromoanisole | Triethyl phosphite | Blue LEDs / Rhodamine 6G | 58 | e-bookshelf.de |

| 4-Trifluoromethyl-1-iodobenzene | Triethyl phosphite | Not specified | 99 | |

| Various (Hetero)aryl Halides | Trimethyl phosphite | UV light (254 nm) | Good to Excellent | youtube.com |

Aryne-Based Methodologies for Ortho-Substituted Arylphosphorus Systems

Arynes, particularly the highly reactive intermediate benzyne (B1209423), are powerful tools for the synthesis of 1,2-disubstituted benzene derivatives. e-bookshelf.dewiley-vch.de Their unique "strained" triple bond is highly electrophilic and readily undergoes reactions with a wide range of nucleophiles, leading exclusively to ortho-functionalized products. This makes aryne chemistry an attractive strategy for constructing sterically congested systems like this compound. researchgate.netacs.org

The general approach involves two key steps:

Generation of the Aryne: Arynes can be generated under various conditions. Classical methods often involve the treatment of an aryl halide with a very strong base, such as sodium amide (NaNH₂) or lithium diisopropylamide (LDA), to induce elimination. However, for substrates with sensitive functional groups, milder methods are preferred. The most common of these is the "Kobayashi method," which utilizes an ortho-silylaryl triflate (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) as the aryne precursor. Treatment with a fluoride (B91410) source, such as cesium fluoride (CsF), triggers a smooth elimination to generate benzyne under neutral conditions. wiley-vch.de

Nucleophilic Trapping: Once generated, the aryne intermediate is immediately trapped by a suitable nucleophile present in the reaction mixture. To synthesize this compound, trimethyl phosphite would serve as the phosphorus-containing nucleophile. The reaction would likely proceed through an initial nucleophilic attack of one phosphite molecule on the aryne, generating an aryl anion. This anion could then react with a second phosphite molecule, or a domino reaction could be designed to introduce both phosphorus groups.

The utility of arynes for creating 1,2-difunctionalized systems has been demonstrated in the synthesis of compounds like 1,2-bis(arylthio)arenes, where an aryne is trapped by a disulfide. rsc.org A similar strategy involving the reaction of benzyne with two equivalents of trimethyl phosphite is a plausible, though challenging, route to the target compound.

Table 2: Common Precursors for Benzyne Generation

| Precursor | Reagents/Conditions | Advantages | Reference |

| Aryl Halides (e.g., Chlorobenzene) | Strong Base (e.g., NaNH₂, LDA) | Readily available starting materials | libretexts.org |

| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Fluoride Source (e.g., CsF, TBAF) | Mild, neutral conditions, high functional group tolerance | wiley-vch.de |

| Anthranilic Acid | Nitrite Salt (e.g., t-butyl nitrite) | Gaseous byproducts (N₂, CO₂) | wiley-vch.de |

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules in solution. For organophosphorus compounds like this compound, ³¹P NMR is particularly informative.

Phosphorus-31 (³¹P) is a 100% naturally abundant, spin-1/2 nucleus, making ³¹P NMR a highly sensitive and routine method for analyzing phosphorus-containing compounds. huji.ac.iloxinst.com The chemical shift (δ) in a ³¹P NMR spectrum provides information about the electronic environment and oxidation state of the phosphorus atom. For phosphonates, such as this compound, the phosphorus atoms are in the +5 oxidation state and are expected to resonate in a characteristic region of the spectrum.

Purity assessment is a key application of ³¹P NMR. The presence of impurities, such as starting materials from its synthesis or degradation products (e.g., from hydrolysis of the ester groups), would be readily apparent as additional signals in the spectrum. oxinst.com The integration of these signals can be used for quantification, although quantitative accuracy requires specific experimental conditions like inverse-gated decoupling to account for differing relaxation times and Nuclear Overhauser Effect (NOE) enhancements. huji.ac.il

Illustrative Data for ³¹P NMR of a Generic Phenylphosphonate

| Compound Class | Typical ³¹P Chemical Shift Range (ppm) |

|---|---|

| Alkyl Phosphonates | +20 to +35 |

| Phenylphosphonates | +15 to +30 |

Note: This table provides typical chemical shift ranges for related compound classes and is for illustrative purposes. The exact chemical shift for this compound would need to be determined experimentally.

Spin-spin coupling between two phosphorus nuclei (J-coupling) can provide valuable information about the connectivity and spatial relationship between them. The magnitude of the coupling constant depends on the number of bonds separating the nuclei and their dihedral angle, as described by the Karplus relationship. miamioh.edu

In this compound, the two phosphorus atoms are separated by four bonds (P-C-C-P). This constitutes a long-range coupling (⁴JPP). The observation and magnitude of such a coupling are highly dependent on the conformation of the molecule. For a ⁴JPP coupling to be observed, there needs to be an effective orbital overlap pathway, which is often facilitated by a specific spatial arrangement of the bonds.

Due to the steric hindrance between the two adjacent dimethoxyphosphoryl groups, their rotation around the P-C bond is likely restricted. rsc.org This can lead to a preferred conformation where the phosphorus atoms are held in a relatively fixed position relative to each other. If the conformation allows for significant through-space interaction or a favorable through-bond pathway, a measurable ⁴JPP coupling could be observed. In other rigid systems with phosphorus atoms held in close proximity, large through-space JPP couplings have been reported. However, without experimental data for this compound, the presence and magnitude of such a coupling remain a subject for empirical investigation. The coupling might be small and difficult to resolve in a standard one-dimensional spectrum. youtube.com

Vibrational Spectroscopy (IR)

The phosphoryl (P=O) group gives rise to a strong and characteristic absorption band in the IR spectrum. For dialkyl phenylphosphonates, this band typically appears in the region of 1200-1260 cm⁻¹. The exact frequency is sensitive to the electronic environment; conjugation with the aromatic ring can lower the frequency.

In this compound, the presence of two P=O groups can lead to interesting spectral features. If the two P=O groups vibrate in a coupled manner, symmetric and asymmetric stretching modes may be observed. Furthermore, the steric crowding between the two ortho-substituents can force the phosphonate groups to adopt specific rotational conformations (conformers). rsc.orgscribd.com If multiple stable conformers with different P=O environments exist in equilibrium at room temperature, this can lead to a broadening of the P=O absorption band or the appearance of multiple overlapping peaks. nih.gov The analysis of the shape and complexity of the P=O stretching band can thus provide insights into the conformational heterogeneity of the molecule in the sample's state (e.g., solid or in solution).

Typical IR Absorption Frequencies for Related Functional Groups

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| P=O (Phosphonate) | Stretch | 1200 - 1260 |

| P-O-C (Alkyl) | Stretch | 1020 - 1050 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

Note: This table is illustrative. The precise vibrational frequencies are dependent on the specific molecular structure and intermolecular interactions.

To gain a deeper understanding of the vibrational modes of this compound, experimental IR spectra can be correlated with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). arxiv.orgkarazin.ua

Theoretical calculations can predict the vibrational frequencies and intensities for a given molecular geometry. nih.gov By performing these calculations for different possible conformers of this compound, one can determine the energetically most stable conformation. The calculated spectrum of the most stable conformer, or a Boltzmann-weighted average of the spectra of multiple low-energy conformers, can then be compared to the experimental spectrum. nih.gov

This comparison allows for a more confident assignment of the observed absorption bands to specific vibrational modes of the molecule. nih.govdtu.dk For instance, DFT calculations can help to distinguish between the symmetric and asymmetric P=O stretching modes and to identify bands corresponding to the P-O-C and aromatic ring vibrations. Discrepancies between the experimental and theoretical spectra can point to the influence of intermolecular interactions in the solid state or solvent effects in solution, which are not always fully captured by gas-phase theoretical models. nih.gov

Advanced Structural and Conformational Analysis

The spatial arrangement of the dimethoxyphosphoryl groups relative to the benzene ring in this compound is a subject of detailed investigation. The proximity of these two bulky substituents at adjacent positions on the aromatic ring introduces significant steric and electronic interactions that dictate the molecule's preferred conformations.

Identification of Equilibrium Mixtures of Conformers

In solution, this compound is understood to exist not as a single, rigid structure but as an equilibrium mixture of various conformers. This dynamic state arises from the rotation around the C-P bonds. The identification and characterization of these conformers are crucial for a complete understanding of the molecule's properties. While direct experimental isolation of individual conformers at room temperature is challenging due to rapid interconversion, various spectroscopic and computational methods can provide evidence for their existence and relative populations. For instance, in related sterically hindered molecules, different conformers have been identified, suggesting that a similar conformational complexity exists for this compound.

Role of Steric Factors in Determining Molecular Conformation

Steric hindrance between the two adjacent dimethoxyphosphoryl groups is a primary determinant of the conformational landscape of this compound. researchgate.net The bulky nature of these substituents forces them to adopt specific orientations to minimize repulsive interactions. This steric crowding influences the torsion angles between the benzene ring and the phosphoryl groups. In many sterically encumbered molecules, significant deviations from planarity are observed to alleviate strain. researchgate.net For this compound, this would involve rotations that move the P=O and O-CH3 groups away from each other, leading to a complex potential energy surface with several local minima corresponding to different stable conformers. The interplay of attractive and repulsive van der Waals forces, along with electronic effects, ultimately determines the geometry of the most stable conformers.

Conformational Insights Derived from Dipole Moment Measurements

By comparing the experimentally measured dipole moment with theoretical values calculated for various possible conformations, researchers can deduce the predominant conformer or the composition of the conformational mixture in a given solvent. researchgate.netfishersci.co.uk For a molecule like this compound, significant differences in the calculated dipole moments of, for example, a syn-periplanar (both P=O groups on the same side of the ring plane) versus an anti-periplanar (P=O groups on opposite sides) arrangement would be expected.

Table 1: Illustrative Dipole Moments for Hypothetical Conformers of this compound

| Conformer | Calculated Dipole Moment (Debye) |

| Syn-periplanar | 5.8 D |

| Anti-periplanar | 2.5 D |

| Gauche | 4.2 D |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the expected differences between conformers.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the structural and electronic properties of molecules like this compound at the atomic level.

Density Functional Theory (DFT) Calculations for Conformational Analysis

DFT calculations allow for the exploration of the potential energy surface of this compound to locate and characterize its various conformers. wjrr.org By systematically rotating the C-P bonds and calculating the energy at each step, a detailed conformational map can be generated. These calculations can predict the geometries of stable conformers, the energy barriers for their interconversion, and their relative populations at a given temperature. wjrr.org

Commonly used functionals such as B3LYP and PBE, often paired with basis sets like 6-311G(d,p) or Def2-TZVP, have been shown to provide reliable results for the structural analysis of similar organic and organophosphorus compounds. nih.govclinicsearchonline.org These theoretical models can confirm that the steric repulsion between the dimethoxyphosphoryl groups is a major factor governing the conformational preferences.

Theoretical Prediction of Spectroscopic Parameters

A significant strength of DFT is its ability to predict various spectroscopic parameters with a high degree of accuracy. beilstein-journals.org For this compound, this includes nuclear magnetic resonance (NMR) coupling constants and chemical shifts, as well as vibrational frequencies for infrared (IR) and Raman spectroscopy.

By calculating these parameters for each identified stable conformer, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data. A good agreement between the calculated and experimental spectra provides strong evidence for the presence of the predicted conformers and validates the computational model. clinicsearchonline.org For example, the calculated vibrational frequencies can be used to assign the specific vibrational modes observed in the experimental IR spectrum of the compound.

Table 2: Illustrative Theoretically Predicted Vibrational Frequencies for a Conformer of this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| P=O stretch | 1255 cm⁻¹ |

| P-O-C stretch | 1030 cm⁻¹ |

| Aromatic C-H bend | 750 cm⁻¹ |

Note: The values in this table are hypothetical and based on typical ranges for these functional groups, serving as an illustration of DFT predictions.

Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP)

The electronic properties of a molecule, particularly the frontier molecular orbitals (FMOs)—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO)—are fundamental to understanding its chemical reactivity and kinetic stability. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity and a greater propensity for charge transfer. mdpi.comresearchgate.net

The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is associated with electron affinity. mdpi.comnih.gov Analysis of these orbitals helps predict the most reactive sites within a molecule. researchgate.net For instance, in various phenanthrene (B1679779) derivatives, the HOMO is typically located on the phenanthrene moiety, while the LUMO is localized on the electron-withdrawing acceptor core, leading to a clear spatial separation of these orbitals. researchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule, mapping electron density onto the surface. mdpi.com This map is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. researchgate.net

While detailed DFT, HOMO-LUMO, and MEP analyses for this compound are not extensively available in the cited literature, such computational studies are crucial for predicting its reactivity. For related organophosphorus compounds, these calculations have been used to determine molecular stability, reactivity, and potential interaction sites. mdpi.comresearchgate.net A theoretical study on related heterocyclic compounds used DFT calculations to determine parameters such as chemical hardness, softness, and ionization potential from the HOMO and LUMO energies. nih.gov

Solid-State Structural Investigations

X-ray Crystallographic Analysis of Related Bis(phosphinyl)benzene Derivatives

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystal, providing definitive data on bond lengths, angles, and coordination geometry. For many bis(phosphinyl)benzene derivatives, this analysis has been vital for structural characterization, especially when they act as ligands in metal complexes. acs.org

While a specific crystal structure for this compound was not detailed in the provided sources, extensive crystallographic data exists for its close analogue, 1,2-Bis(diphenylphosphino)benzene (dppbz), and its derivatives. For example, the prototypical ligand 1-(((Trimethylsilyl)imino)diphenylphosphorano)-2-(diphenylphosphino)benzene, a derivative of dppbz, has been structurally characterized. acs.org The crystallographic data for this related compound provides insight into the structural motifs that can be expected in this class of molecules.

| Parameter | Value |

|---|---|

| Formula | C₃₀H₂₄P₂ · N(SiMe₃) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.093(5) |

| b (Å) | 14.898(5) |

| c (Å) | 18.811(2) |

| β (°) | 102.76(2) |

| Volume (ų) | 3031 |

| Z | 4 |

Study of Crystal Packing and Intermolecular Interactions, including Hydrogen Bonding Networks

In related phosphine sulfide (B99878) derivatives, such as (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide), the crystal structure is stabilized by a combination of intramolecular C—H⋯S hydrogen bonds and π–π interactions. nih.gov Furthermore, the packing is reinforced by intermolecular π–π and C—H⋯π interactions. nih.gov When this ligand forms a complex with platinum(II), the packing is dominated by intermolecular C—H⋯Cl and C—H⋯S hydrogen bonds. nih.gov

The study of lanthanide phosphonates derived from 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) reveals the formation of layered structures and three-dimensional open frameworks. nih.gov These structures are held together by coordination bonds and extensive hydrogen-bonding networks involving water molecules and phosphonate groups, creating complex channel systems. nih.gov These examples underscore the importance of both strong coordinating bonds and weaker intermolecular forces in directing the solid-state assembly of phosphonate and phosphine-containing benzene derivatives.

Coordination Chemistry and Catalytic Applications

Ligand Design and Properties

The specific design of 1,2-Bis(dimethoxyphosphoryl)benzene as a ligand dictates its interaction with metal centers, influencing the geometry, stability, and reactivity of the resulting coordination compounds.

Classification as a Diphosphine Ligand in Coordination Chemistry

In coordination chemistry, ligands are often categorized based on the number of donor atoms that can bind to a central metal ion. This compound can be considered a precursor to diphosphine ligands. The initial compound itself is a phosphonate (B1237965) ester. However, it can be reduced to form 1,2-bis(phosphino)benzene (B50889), which is a classic diphosphine ligand. researchgate.netresearchgate.netresearchgate.net The term "diphosphine" typically refers to ligands containing two phosphine (B1218219) groups (PR₂), which are soft donors and form stable complexes with a variety of transition metals. While the phosphoryl groups (P(O)(OMe)₂) in the parent compound have oxygen donor atoms, the underlying diphosphorus-benzene framework is key to its utility. This compound is a precursor for various diphosphine ligands, such as 1,2-bis(dimethylphosphino)benzene (B13769265). researchgate.net

Chelation Properties and Bidentate Coordination Modes

A significant feature of this compound and its derivatives is their ability to act as chelating ligands. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in the formation of a ring structure which enhances the stability of the complex. Due to the proximity of the two phosphoryl or phosphine groups on the benzene (B151609) ring, this ligand readily forms a five-membered chelate ring with a metal center. This bidentate coordination is a common and stable binding mode. soton.ac.uk This chelation has been observed in the formation of complexes with various metals, including copper and tin. soton.ac.ukchemicalbook.com The rigid benzene backbone imposes conformational constraints, influencing the "bite angle" of the ligand—the P-M-P angle in the resulting complex—which is a critical parameter in determining the geometry and reactivity of the catalyst.

Ability to Stabilize Metal Centers with Unusual Oxidation States and Coordination Numbers

Diphosphine ligands derived from precursors like this compound are known for their capacity to stabilize metal centers in both high and low oxidation states. soton.ac.uk The electronic properties of the phosphine donors can be tuned by altering the substituents on the phosphorus atoms. This allows for the stabilization of electron-rich (low oxidation state) or electron-poor (high oxidation state) metal centers. For example, systematic studies have been conducted on the stabilization of high oxidation state transition metals using arsenic and phosphorus donor ligands. soton.ac.uk Furthermore, the steric bulk of the ligand can influence the coordination number of the metal, sometimes leading to unusual geometries.

Synthesis and Characterization of Metal Complexes

The unique properties of this compound and its derivatives as ligands have been exploited in the synthesis of novel metal complexes with interesting characteristics and potential applications.

Formation of Luminescent Copper(I) Halide Complexes

1,2-Bis(diphenylphosphino)benzene (B85067) (dppbz), a derivative, is utilized as a chelating ligand in the synthesis of luminescent copper(I) halide complexes. chemicalbook.com Copper(I) complexes, particularly with phosphine ligands, are known for their rich photophysical properties, including strong luminescence. The chelation of the diphosphine ligand to the copper(I) center can lead to the formation of stable, emissive complexes. The properties of these complexes are often dependent on the specific halide (e.g., Cl, Br, I) and the solvent used during synthesis, which can influence the exact structure of the resulting copper cluster or monomeric species.

Development of Palladium(II) Complexes and their Characterization

Palladium complexes are of paramount importance in catalysis, particularly for cross-coupling reactions. Diphosphine ligands are crucial in many of these catalytic systems. While direct studies on palladium complexes with this compound are not extensively detailed in the provided results, the synthesis of palladium(II) complexes with related diazaphosphole ligands has been reported. researchgate.net These complexes have been characterized and evaluated for their catalytic activity in Suzuki-Miyaura cross-coupling reactions. researchgate.net The general methodology involves reacting a palladium(II) precursor, such as Pd(CH₃CN)₂Cl₂, with the phosphine-containing ligand. researchgate.net Hydrothermal synthesis methods have also been employed, where this compound reacts with metal salts like CuSO₄·5H₂O and Na₃VO₄ to form complex structures, though this involves the in-situ hydrolysis of the ester to a phosphonate. rsc.org

Data Tables

Table 1: Complex Synthesis using this compound as a Precursor/Ligand

| Metal Center | Co-ligands/Reagents | Product Description | Synthesis Conditions |

|---|---|---|---|

| Copper (Cu) / Vanadium (V) | CuSO₄·5H₂O, Na₃VO₄, 4,4′-bipyridine | [{Cu(4,4′-bpy)}VO₂(HO₃PC₆H₄PO₃)] | Hydrothermal, 120 °C for 48 h rsc.org |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1,2-bis(phosphino)benzene |

| 1,2-bis(dimethylphosphino)benzene |

| 1,2-Bis(diphenylphosphino)benzene (dppbz) |

| Copper(I) halide |

| Palladium(II) chloride |

| 4,4′-bipyridine |

| Copper(II) sulfate (B86663) pentahydrate |

Generation of Binuclear Complexes and Coordination Polymers

The synthesis of binuclear complexes and coordination polymers using bidentate ligands is a vibrant area of research, driven by the potential applications of these materials in areas such as catalysis, magnetism, and gas storage. Ligands with bridging capabilities are crucial for the construction of such multinuclear architectures.

While the generation of binuclear complexes and coordination polymers has been extensively studied for various bis(phosphine) ligands, specific research detailing the use of This compound in the formation of such structures is not prominently available in the current scientific literature. The principles of coordination chemistry suggest that the two phosphonyl groups could potentially bridge two metal centers, leading to the formation of binuclear species or extended coordination polymers. However, without direct experimental evidence or published studies, any discussion on the generation of these complexes with This compound remains speculative.

Exploration of Diverse Coordination Geometries with Various Metal Centers

The coordination of ligands to metal centers can result in a variety of geometries, such as tetrahedral, square planar, and octahedral, which are influenced by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligand.

Scientific literature detailing the specific coordination geometries of This compound with a wide range of metal centers is limited. However, related studies on similar bidentate phosphine ligands provide insights into potential coordination modes. For instance, research on 1,2-dimethoxy-4,5-bis(2-pyridylethynyl)benzene has shown that reactions with different metal centers can lead to distinct structural outcomes, including molecular ring closure, dimerization, and polymer formation strem.com. This suggests that This compound could also exhibit versatile coordination behavior, adopting different geometries depending on the metal precursor and reaction conditions. Further experimental studies are required to fully elucidate the coordination chemistry of this specific compound.

Applications in Homogeneous and Heterogeneous Catalysis

Bidentate phosphine ligands are integral to many catalytic processes due to their ability to stabilize metal centers and modulate their reactivity. The applications of these ligands span a wide range of organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The choice of the phosphine ligand is critical for the efficiency of the palladium catalyst.

While numerous phosphine ligands have been successfully employed in Suzuki-Miyaura reactions, there is a lack of specific reports on the use of This compound as a ligand in this catalytic system. The efficacy of a ligand in this reaction is often dependent on its steric bulk and electron-donating ability, which influence the rates of oxidative addition and reductive elimination in the catalytic cycle. Dialkylbiaryl phosphine ligands, for example, have shown high activity in these processes nih.gov. Without dedicated research, the potential of This compound in palladium-catalyzed cross-coupling reactions remains an open area for investigation.

Organometallic Catalysis in Polymerization Processes (e.g., Ring-Opening Metathesis Polymerization (ROMP))

Organometallic catalysts play a crucial role in various polymerization reactions, including Ring-Opening Metathesis Polymerization (ROMP), which is a powerful method for the synthesis of polymers with controlled architectures.

There is currently no available scientific literature that specifically describes the application of This compound as a ligand in organometallic catalysis for polymerization processes such as ROMP. The development of new catalytic systems for polymerization is an active area of research, and the potential utility of this particular phosphonate ligand in this context has yet to be explored and documented.

Functionalization and Cleavage Reactions

Catalytic reactions involving the functionalization and cleavage of chemical bonds are fundamental in organic synthesis. Iron catalysis, in particular, has emerged as a more sustainable alternative to catalysis based on precious metals.

The selective cleavage of strong carbon-halogen (C-X) bonds is a challenging but important transformation in organic synthesis. Iron-catalyzed reactions have shown promise in this area.

A study on iron-catalyzed cross-coupling between polyfluorinated arylzinc reagents and alkyl halides demonstrated the selective cleavage of sp3 carbon-halogen bonds using 1,2-bis(diphenylphosphino)benzene (DPPBz) as a catalytic modulator nih.gov. This related phosphine ligand was crucial for achieving the desired selectivity. While this provides a valuable precedent for the potential role of bidentate phosphine ligands in such reactions, there are no specific studies reporting the use of This compound for iron-catalyzed selective sp3 C-X bond cleavage in fluoroaromatic coupling. The electronic differences between the dimethoxyphosphoryl groups and the diphenylphosphino groups would likely influence the catalytic activity, warranting further investigation.

Homogeneous Catalysis for N-Formylation of Amines

Research into the use of this compound as a ligand in the homogeneous catalysis for the N-formylation of amines has not yielded specific documented applications. The N-formylation of amines, a significant transformation in organic synthesis for producing formamides, is often achieved using carbon dioxide (CO₂) and hydrogen (H₂). This method is valued as a route for CO₂ utilization. researchgate.net

Current research highlights the efficacy of ruthenium-based catalysts in this transformation. acs.orgresearchgate.net Highly efficient catalyst systems, often employing pincer-type complexes with ruthenium, have demonstrated excellent productivity and selectivity in the N-formylation of a wide range of amines. acs.orgresearchgate.net These systems can achieve very high turnover numbers, indicating a large amount of product can be generated with a small amount of catalyst. acs.orgresearchgate.net The mechanism is thought to involve the reduction of CO₂ to a formate (B1220265) equivalent, which then reacts with the amine. researchgate.net In some systems, ionic liquids are used to assist the ruthenium catalyst, enabling the reaction to proceed under mild conditions. researchgate.net

| Catalyst System Components | Substrates | Key Features |

| Ruthenium-pincer complexes | Various primary and secondary amines, CO₂, H₂ | High turnover numbers, excellent selectivity, potential for catalyst recycling. acs.orgresearchgate.net |

| Ionic liquid-assisted Ru complexes | Various amines, CO₂, H₂ | Operates under mild conditions, good to excellent yields of formamides. researchgate.net |

| Porous organometallic polymers (Iridium-based) | Diverse amines, CO₂, H₂ | High efficiency and recyclability, operates under mild conditions with low catalyst loading. mdpi.com |

Boron Chemistry Applications: β-Boration of α,β-Unsaturated Amides

There is no readily available scientific literature that describes the application of this compound in the β-boration of α,β-unsaturated amides. This reaction is a crucial method for synthesizing β-borylated carbonyl compounds, which are versatile intermediates in organic synthesis.

The β-boration of α,β-unsaturated amides is effectively catalyzed by transition metal complexes, particularly those based on copper and nickel. researchgate.netacs.orgresearchgate.net These catalyst systems facilitate the addition of a boron moiety to the β-position of the amide. For instance, nickel catalyst systems have been developed that are effective for the β-boration of di-, tri-, and even tetrasubstituted α,β-unsaturated amides using bis(pinacolato)diboron. acs.org Similarly, copper-catalyzed methods, using reagents like tetrahydroxydiborane, provide direct access to β-boronic acids and their derivatives from a variety of α,β-unsaturated amides. researchgate.netwikipedia.org These reactions are often tolerant of various functional groups and can be performed under relatively mild conditions. researchgate.netacs.orgwikipedia.org

| Catalyst | Boron Source | Substrate Scope |

| Nickel/Ligand | Bis(pinacolato)diboron | Di-, tri-, and tetrasubstituted α,β-unsaturated esters and amides. acs.org |

| Copper(II) | Bis(pinacolato)diboron | 1,1-disubstituted α,β-unsaturated ketones, esters, and amides. researchgate.net |

| Copper(I) Chloride/CyJohnPhos | Tetrahydroxydiborane | Primary, secondary, and tertiary α,β-unsaturated amides, esters, and ketones. wikipedia.org |

Biological and Biomedical Research Implications

Inhibition of Microbial Processes and Resistance Mechanisms

Recent research has highlighted the potential of specific organophosphorus compounds to interfere with microbial mechanisms that contribute to the spread of antibiotic resistance. 1,2-Bis(dimethoxyphosphoryl)benzene, in particular, has been identified as an inhibitor of a key enzyme in bacterial conjugation.

Conjugative DNA relaxases are essential enzymes that initiate the transfer of genetic material between bacteria, a primary mechanism for the dissemination of antibiotic resistance genes. nih.govnih.gov These enzymes cleave a specific site on the plasmid DNA, forming a covalent intermediate that is then transferred to a recipient cell. nih.govresearchgate.net Research has shown that this compound, referred to as PBENP in some studies, is an effective inhibitor of the F plasmid conjugative relaxase TraI in vitro. researchgate.net The inhibition of this enzyme disrupts the initial step of conjugation, thereby preventing the transfer of the plasmid. nih.gov

By targeting conjugative DNA relaxases, compounds like this compound can disrupt the primary route of antibiotic resistance gene propagation among bacteria. nih.govnih.gov The spread of plasmids carrying resistance genes is a major factor in the emergence of multidrug-resistant "superbugs." beyondpesticides.org The identification of small molecules that can block this horizontal gene transfer represents a novel strategy to combat the growing crisis of antibiotic resistance. nih.gov Studies have demonstrated that inhibiting relaxase activity with compounds such as bisphosphonates, a class to which this compound is related, effectively prevents DNA transfer in cell-based assays. nih.gov

A significant advantage of targeting the conjugation process is the potential for selective antimicrobial activity. Instead of broad-spectrum antibiotics that can harm beneficial bacteria, inhibitors of conjugative relaxases can specifically target donor cells that harbor the conjugative plasmids. nih.gov Cell-based assays have shown that inhibitors of the TraI relaxase, including this compound (PBENP), can selectively kill cells that contain the F plasmid. researchgate.net This selectivity offers a more targeted approach to antimicrobial therapy, potentially reducing the side effects associated with conventional antibiotics. nih.gov

Broader Biological Activities of Organophosphorus Compounds

The biological activity of this compound is part of a larger landscape of research into organophosphorus compounds, which have a long history of use and investigation in medicine and biochemistry. rsc.org

Organophosphorus compounds are a diverse class of molecules with significant applications in pharmaceutical development. acs.org Their unique chemical properties allow for the design of drugs that can interact with various biological targets. nih.gov For instance, certain organophosphorus compounds have been developed as anti-cancer agents, such as cyclophosphamide, which is used in the treatment of various cancers. ereztech.comfishersci.fr The ability of these compounds to be structurally modified allows for the optimization of their therapeutic properties. nih.gov

Furthermore, organophosphorus compounds have been investigated for the treatment of neurological disorders. lookchem.com While high-dose exposure to some organophosphates can be neurotoxic, research is ongoing to harness their properties for therapeutic benefit in a controlled manner. lookchem.comstrem.com

A well-established mechanism of action for many organophosphorus compounds is the inhibition of enzymes, most notably acetylcholinesterase (AChE). researchgate.net AChE is a critical enzyme in the nervous system responsible for breaking down the neurotransmitter acetylcholine (B1216132). researchgate.net Organophosphates can form a stable, covalent bond with the active site of AChE, leading to its inactivation. researchgate.net This inhibition results in an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of cholinergic receptors. rsc.org This mechanism is the basis for the toxicity of many organophosphate pesticides and nerve agents, but it also provides a foundation for the development of drugs that modulate cholinergic neurotransmission. researchgate.net The process of enzyme inactivation by organophosphates can sometimes be reversed by reactivators, but in some cases, a process called "aging" occurs, leading to an irreversible bond. acs.orgthermofisher.com

Interactive Data Table: Investigated Inhibitors of F Plasmid Conjugative Relaxase TraI

| Compound Name | Abbreviation | Effective Inhibitor |

| This compound | PBENP | Yes |

| Methylenediphosphonic acid | PCP | Yes |

| Iminobis(methylphosphonic acid) | PCNCP | Yes |

| Etidronic acid | ETIDRO | Yes |

| Clodronic acid | CLODRO | Yes |

| Pamidronic acid | - | No |

| Dibasic potassium phosphate (B84403) | - | No |

| Sodium chloride | - | No |

| Ampicillin | - | No |

Table generated based on data from ResearchGate. researchgate.net

Applications in Materials Science and Engineering

Precursors for Advanced Structural Materials

The phosphonate (B1237965) groups on 1,2-Bis(dimethoxyphosphoryl)benzene can be chemically modified, typically through hydrolysis, to yield 1,2-phenylenediphosphonic acid. This resulting molecule, with its two phosphonic acid groups, acts as a multidentate ligand capable of coordinating with metal ions. This property makes it a valuable precursor for synthesizing crystalline, porous materials with highly ordered structures.

Metal-Organic Frameworks (MOFs) are a class of crystalline materials composed of metal ions or clusters linked together by organic ligands. While this compound itself is not the direct linker, its derivative, 1,2-phenylenediphosphonic acid, is an effective ligand for MOF synthesis. science.govacs.orgacs.org The process involves the hydrolysis of the methoxy (B1213986) esters on this compound to form phosphonic acid groups (-PO(OH)₂). These acid groups can then coordinate strongly with various metal centers.

Research has shown that 1,2-phenylenediphosphonic acid can be used in hydrothermal or solvothermal reactions with metal salts, such as those of uranium and cerium, to create complex, multi-dimensional frameworks. acs.orgacs.org For instance, a heterobimetallic actinide compound, UO₂Ce(H₂O)[C₆H₄(PO₃H)₂]₂·H₂O, has been synthesized using this ligand. acs.org The rigid nature of the benzene (B151609) ring and the defined geometry of the phosphonate linkers help to direct the formation of porous structures with high thermal and chemical stability, which is characteristic of phosphonate-based MOFs. science.govresearchgate.net

Table 1: Examples of Metal-Organic Frameworks Synthesized with Phosphonate Ligands This table provides examples of MOFs created using phosphonic acid ligands, illustrating the role of compounds like the derivative of this compound in their formation.

| Metal Ion(s) | Ligand | Resulting Framework Type | Reference |

| U(VI), Ce(IV) | 1,2-Phenylenediphosphonic Acid | Heterobimetallic 4f/5f Phosphonate | acs.org |

| U(VI), Ag(I) | 1,2-Phenylenediphosphonic Acid | 2D Layered Silver Uranyl Phosphonate | researchgate.net |

| Zr(IV) | Various Phosphonates | Zirconium Phosphonate MOFs | science.gov |

| U(VI) | Nitrilotris(methylphosphonic acid) | Uranyl Phosphonate Framework | researchgate.net |

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands, resulting in one-, two-, or three-dimensional structures. The same principles that apply to MOF synthesis are relevant here. The derivative ligand, 1,2-phenylenediphosphonic acid, can bridge multiple metal centers to fabricate extended networks. acs.orgscience.gov

Depending on the coordination preference of the metal ion and the reaction conditions, the resulting structures can range from simple 1D chains, which can be considered a form of "organic wire," to more complex 2D layers or 3D frameworks. science.gov For example, studies on cobalt coordination polymers have demonstrated the formation of 2D layered structures using aromatic ligands. science.gov The ability of the two phosphonate groups on the benzene ring to link metal ions in a repeating fashion is fundamental to the creation of these polymeric materials.

Role as Functional Additives in Polymer Systems

Organophosphate esters (OPEs) are widely used as additives in polymers. wikipedia.org this compound fits into this class of compounds and can be physically blended into polymer matrices to impart specific properties without being chemically bonded to the polymer chain. wikipedia.org This allows for the modification of material characteristics such as flammability and flexibility.

Phosphorus-based compounds are well-established as effective halogen-free flame retardants. mdpi.com Aryl phosphonates, like this compound, can act as flame retardants through mechanisms in both the gas and condensed phases. mdpi.comresearchgate.net

Gas Phase Action: During combustion, the phosphonate ester can decompose to release phosphorus-containing radical species. These radicals interfere with the combustion cycle in the flame by scavenging highly reactive H• and OH• radicals, thus inhibiting the exothermic processes that sustain the fire. mdpi.com

Condensed Phase Action: In the solid polymer, the compound can decompose upon heating to form phosphoric and polyphosphoric acids. These acids promote the dehydration of the polymer, leading to the formation of a stable, insulating layer of carbonaceous char on the surface. researchgate.netspecialchem.com This char layer acts as a barrier, limiting the transfer of heat to the underlying polymer and slowing the release of flammable gases into the gas phase.

The effectiveness of aryl polyphosphonates as flame retardants has been demonstrated in various polymers, including polyesters, polyamides, and polycarbonates. nih.gov

Table 2: Performance of Various Organophosphorus Flame Retardants in Polymers This table shows the effectiveness of different organophosphate esters (OPEs) as flame retardants in common polymers, highlighting typical performance metrics.

| Polymer Matrix | Flame Retardant Additive | Phosphorus Content (wt%) | UL-94 Rating | Limiting Oxygen Index (LOI) (%) |

| Epoxy Resin | (Oxybis(4,1-phenylene))bis(phenylphosphine oxide) | 1.2 | V-0 | 29.2 |

| PET | Poly(sulfonyldiphenylene phenylphosphonate) | - | - | - |

| Polyamide | Red Phosphorus | 2-10 | V-0 | >30 |

| Polycarbonate | Bisphenol A bis(diphenyl phosphate) | - | V-0 | - |

Organophosphate esters are also utilized as plasticizers, which are additives that increase the flexibility and processability of materials, particularly rigid polymers like polyvinyl chloride (PVC). wikipedia.orgnih.gov this compound, as a member of the OPE family, can function in this capacity.

Plasticizers work by inserting their molecules between the polymer chains, disrupting the strong intermolecular forces that hold the chains together. This separation increases the free volume within the polymer, allowing the chains to move more easily past one another, which results in a lower glass transition temperature and increased material flexibility. Many OPEs are valued for their dual functionality, acting as both plasticizers and flame retardants, making them highly efficient additives in applications requiring both properties. wikipedia.orgnih.govoup.com

Table 3: Common Organophosphate Esters Used as Plasticizers This table lists several OPEs and the polymer systems in which they are commonly used as plasticizers.

| Plasticizer Name | Abbreviation | Typical Polymer Application |

| Triphenyl Phosphate (B84403) | TPHP | PVC, Cellulose Nitrate, Polystyrene |

| Tricresyl Phosphate | TCP | PVC, Rubber |

| Tris(2-butoxyethyl) Phosphate | TBEP | Rubber, Plastics |

| 2-Ethylhexyl Diphenyl Phosphate | - | PVC |

The properties that make organophosphates effective in solid polymers also translate to applications in industrial fluids and lubricants. google.com Phosphonate and phosphate esters are added to lubricant base oils to enhance their performance under extreme conditions. wikipedia.orgdtic.mil

Their primary role is as anti-wear and extreme pressure (EP) additives. google.comazelis.com Under the high temperature and pressure found at the contact points between moving metal parts, these additives decompose and react with the metal surface. This reaction forms a durable, sacrificial tribochemical film, often composed of metal phosphides or phosphates. This film prevents direct metal-to-metal contact, significantly reducing friction, wear, and the risk of catastrophic failure under high loads. acs.org Aryl phosphonates are noted for their high thermal stability, making them suitable for high-temperature lubricant applications. google.com

Table 4: Phosphorus-Based Additives in Lubricants This table outlines the functions of various phosphorus-containing compounds when used as additives in lubricants.

| Additive Type | Example Compound Class | Primary Function(s) |

| Phosphate Ester | Tricresyl Phosphate (TCP) | Anti-wear, Friction Modifier |

| Phosphonate Ester | Aryl Phosphonates | High-Temperature Stability, Anti-wear |

| Acid Phosphate | Alkyl Acid Phosphates | Extreme Pressure (EP), Corrosion Inhibitor |

| Dithiophosphate | Zinc Dialkyldithiophosphate (ZDDP) | Anti-wear, Antioxidant, Corrosion Inhibitor |

Future Perspectives and Emerging Research Avenues

Innovations in Sustainable and Green Synthetic Chemistry for Bis(dimethoxyphosphoryl)benzene

The development of environmentally friendly and sustainable methods for synthesizing organophosphorus compounds, including 1,2-bis(dimethoxyphosphoryl)benzene, is a growing area of focus in green chemistry. sciencedaily.comuef.fi Traditional methods often rely on hazardous reagents and energy-intensive processes. rsc.org Innovations are aimed at minimizing waste, reducing energy consumption, and utilizing less toxic materials.

Key green synthetic strategies applicable to the synthesis of arylphosphonates like this compound include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. rsc.org

Ultrasound-assisted methods: Sonication provides an eco-friendly way to promote reactions by transmitting energy through sonic waves. rsc.org

Solvent-free synthesis: Conducting reactions without a solvent, or using green solvents like water or polyethylene (B3416737) glycol (PEG), reduces volatile organic compound (VOC) emissions. rsc.orgfrontiersin.org For instance, a protocol for benzyl (B1604629) phosphonate (B1237965) synthesis has been developed using a PEG/KI catalytic system at room temperature. frontiersin.org

Catalyst-free and metal-free reactions: The development of methods that avoid heavy metal catalysts is a key goal. rsc.org For example, a salicylic (B10762653) acid-promoted synthesis of diphenyl arylphosphonates from anilines and triphenyl phosphite (B83602) proceeds at room temperature without a transition metal. rsc.orgorganic-chemistry.org

Photocatalysis: Visible-light-induced methods, such as those using TiO2/Cu2O nanoparticles as a photocatalyst, offer a green energy source for C-P bond formation. rsc.org

These approaches not only offer environmental benefits but can also lead to more efficient and cost-effective production of this compound and related compounds. rsc.org The continuous push for greener chemical processes is expected to drive further innovation in this area. bioengineer.org

Design and Engineering of Advanced Catalytic Systems Based on this compound Ligands

Phosphine (B1218219) ligands are crucial in homogeneous catalysis, and ortho-substituted arylphosphorus compounds, in particular, have demonstrated significant utility. rsc.orgprochemonline.com While this compound itself is not a typical phosphine ligand, its derivatives, particularly those where the phosphoryl groups are reduced to phosphines, are of great interest. The design of advanced catalytic systems focuses on tailoring the ligand structure to achieve high activity, selectivity, and stability.

Research in this area is exploring:

Bidentate Phosphine Ligands: The related ligand, 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (DTBPMB), is a highly effective bidentate phosphine ligand for palladium-catalyzed alkoxycarbonylation of alkenes. nih.govnih.gov This highlights the potential of the 1,2-disubstituted benzene (B151609) backbone for creating powerful ligands.

Ligand Modification: The electronic and steric properties of phosphine ligands can be fine-tuned by modifying the substituents on the phosphorus atoms. prochemonline.com For derivatives of this compound, this could involve replacing the methoxy (B1213986) groups with other alkyl or aryl groups to modulate catalytic performance.

Water-Soluble Catalysts: Introducing hydrophilic functionalities to phosphine ligands allows for catalysis in aqueous media, which simplifies catalyst recovery and is environmentally benign. nih.gov

Pre-catalyst Design: The rational design of pre-catalysts can lead to more efficient and reliable catalyst activation. rsc.org

The development of new catalysts based on the 1,2-bis(phosphino)benzene (B50889) framework continues to be an active area of research, with the goal of creating more efficient and robust catalytic systems for a variety of organic transformations. nih.gov

Development of Novel Bioactive Analogs with Enhanced Specificity and Efficacy

Organophosphorus compounds are well-represented in medicinal chemistry, with applications as drugs and prodrugs. rsc.orgnih.govfrontiersin.org Phosphonates, in particular, are recognized for their biological activities and are often used as isosteres of phosphates in drug design. acs.org While the specific biological activity of this compound is not extensively documented in the provided search results, the development of bioactive analogs is a promising research avenue.

Key areas of exploration include:

Enzyme Inhibitors: Phosphonates can act as enzyme inhibitors, and analogs of this compound could be designed to target specific enzymes. nih.gov

Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs, researchers can identify key structural features responsible for desired effects. nih.govnih.gov This information can guide the design of more potent and selective compounds.

Prodrug Strategies: The phosphonate groups can be masked as prodrugs to improve cell permeability, a common challenge with charged phosphonates. acs.org

Antiviral and Anticancer Agents: Some organophosphorus compounds have shown promise as antiviral and anticancer agents. rsc.org Analogs of this compound could be investigated for these applications.

The synthesis and biological evaluation of novel analogs of this compound could lead to the discovery of new therapeutic agents with improved efficacy and specificity.

Integration of this compound Derivatives into Smart Materials and Nanotechnology Platforms

Organophosphonates have emerged as powerful tools for modifying and functionalizing surfaces, making them highly relevant for the development of smart materials and nanotechnology platforms. acs.org Their ability to bind strongly to metal oxide surfaces allows for the creation of stable, functionalized interfaces.

Emerging applications in this domain include:

Surface Modification: Organophosphonates can be used to create self-assembled monolayers on various substrates, controlling surface properties like wettability and biocompatibility. acs.org

Nanoparticle Functionalization: Phosphonate-based ligands can be used to coat and stabilize nanoparticles, such as iron oxide nanoparticles for biomedical applications or quantum dots for sensing. nih.govacs.orgresearchgate.net This functionalization can improve their stability and introduce new functionalities. nih.govnih.gov

Metal-Organic Frameworks (MOFs): Phosphonate-containing ligands can be incorporated into MOFs, creating materials with potential applications in catalysis, gas storage, and drug delivery. nih.govstmarytx.edu

Sensors: The integration of organophosphorus compounds into nanocomposites can lead to the development of sensitive and selective sensors for various analytes. nih.gov

Flame Retardants: Organophosphorus compounds are known for their flame-retardant properties, and incorporating them into polymer composites can enhance their fire safety. mdpi.com

The versatility of organophosphonates in surface chemistry and materials science suggests that derivatives of this compound could find use in a wide range of advanced materials and nanotechnological applications. acs.org

Q & A

Q. What challenges arise in crystallizing this compound, and how can XRD analysis address them?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.